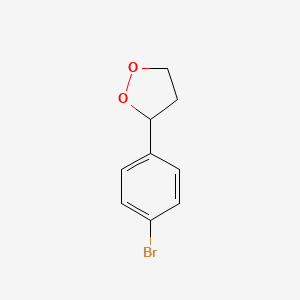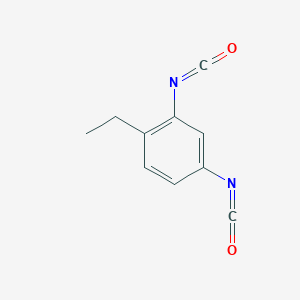![molecular formula C11H16O B14486973 1-Methyl-3-methylidenespiro[3.5]nonan-2-one CAS No. 64889-13-0](/img/structure/B14486973.png)
1-Methyl-3-methylidenespiro[3.5]nonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-methylidenespiro[3.5]nonan-2-one is an organic compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.5]nonane core with a methylidene group at the third position and a methyl group at the first position. The presence of the spirocyclic system imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-methylidenespiro[3.5]nonan-2-one can be achieved through several synthetic routes. One common method involves the aldol condensation of cyclohexanone with a suitable aldehyde or ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete cyclization .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
1-Methyl-3-methylidenespiro[3.5]nonan-2-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction . Major products formed from these reactions include spirocyclic alcohols, ketones, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-methylidenespiro[3.5]nonan-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic molecules, which are of interest in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: The unique structure of this compound makes it a candidate for drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-Methyl-3-methylidenespiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-methylidenespiro[3.5]nonan-2-one can be compared with other spirocyclic compounds such as spiro[3.5]nonan-2-one and 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. While these compounds share a similar spirocyclic core, the presence of different substituents (e.g., methylidene, methyl, or oxo groups) imparts distinct chemical properties and reactivity. The unique combination of substituents in this compound makes it particularly versatile in various chemical reactions and applications .
Similar compounds include:
- Spiro[3.5]nonan-2-one
- 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one
- 3-Ethyl-1-oxaspiro[3.5]nonan-2-one
Eigenschaften
CAS-Nummer |
64889-13-0 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
1-methyl-3-methylidenespiro[3.5]nonan-2-one |
InChI |
InChI=1S/C11H16O/c1-8-10(12)9(2)11(8)6-4-3-5-7-11/h9H,1,3-7H2,2H3 |
InChI-Schlüssel |
HQXFPPXWPVEHCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)C(=C)C12CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


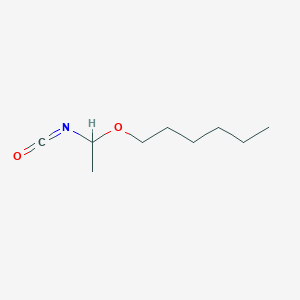
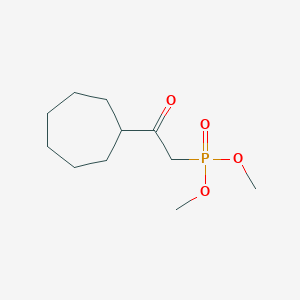
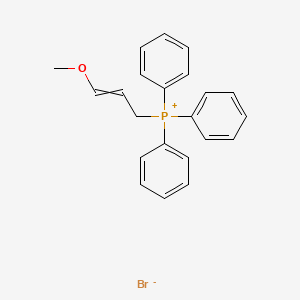

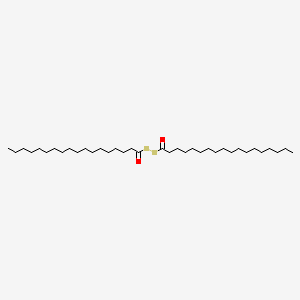
![5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one](/img/structure/B14486903.png)


